molecular formula C16H25NO5 B4718837 3,4,5-triethoxy-N-(2-methoxyethyl)benzamide

3,4,5-triethoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B4718837
M. Wt: 311.37 g/mol
InChI Key: IAKAFETWYKKAKZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C16H25NO5 and a molecular weight of 311.3734 g/mol . This compound is characterized by the presence of three ethoxy groups and one methoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(2-methoxyethyl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-methoxyethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of substituted products. Common reagents for these reactions include halides and nucleophiles like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4,5-triethoxy-N-(2-methoxyethyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

3,4,5-triethoxy-N-(2-methoxyethyl)benzamide can be compared with other similar compounds, such as:

    3,4,5-trimethoxybenzamide: This compound has three methoxy groups instead of ethoxy groups, leading to different chemical properties and reactivity.

    N-(2-methoxyethyl)benzamide: Lacks the ethoxy groups, resulting in different biological activity and applications.

    3,4,5-triethoxybenzamide: Similar structure but without the methoxyethyl group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-5-20-13-10-12(16(18)17-8-9-19-4)11-14(21-6-2)15(13)22-7-3/h10-11H,5-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKAFETWYKKAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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